molecular formula C13H12N2O2 B8648439 Phenyl N-(pyridin-4-ylmethyl)carbamate

Phenyl N-(pyridin-4-ylmethyl)carbamate

Cat. No.: B8648439
M. Wt: 228.25 g/mol
InChI Key: AHPFGWZVIZWCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-(pyridin-4-ylmethyl)carbamate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

phenyl N-(pyridin-4-ylmethyl)carbamate

InChI

InChI=1S/C13H12N2O2/c16-13(17-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H,15,16)

InChI Key

AHPFGWZVIZWCHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(aminomethyl)pyridine (10.7 g, 98.5 mmol) in CH2Cl2 (245 mL) at 0°, was added Et3N (14.2 mL, 19.9 g, 197 mmol) followed by dropwise addition of phenylchloroformate (14.8 mL, 18.5 g, 118 mmol). After stirring for 1 h, the resulting mixture was diluted with EtOAc (1.5 L), the organic phase was washed twice with water and brine, dried over sodium sulfate and concentrated under vacuum. Chromatography (SiO2, gradient EtOAc to 10% MeOH/CHCl3) gave a yellow solid which was recrystallized from EtOAc:hexane (2:1), to yield the desired compound (9.55 g, 41.85 mmol, 42% yield).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Yield
42%

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